ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused imidazolone core with a triazole-substituted phenyl group and a sulfanyl-acetate side chain. Its structure combines key pharmacophores: the 1,2,4-triazole moiety (known for antimicrobial and anticancer properties ), the α,β-unsaturated ketone system (common in bioactive molecules ), and the thioether linkage (enhancing metabolic stability ).
Properties
IUPAC Name |
ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-3-27-16(25)9-28-18-21-15(17(26)23(18)12(2)24)8-13-4-6-14(7-5-13)22-11-19-10-20-22/h4-8,10-11H,3,9H2,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFMIKZFVMWJL-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route includes the condensation of 4-(1,2,4-triazol-1-yl)benzaldehyde with 2-mercaptoimidazole in the presence of an appropriate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate exhibits various biological properties:
- Antimicrobial Activity : The triazole and imidazole components are known for their antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of bacteria and fungi, making this compound a potential candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has shown that derivatives containing triazole and imidazole rings exhibit cytotoxic effects against cancer cell lines. The compound's structure suggests potential interactions with cancer-related targets, warranting further investigation into its anticancer efficacy .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities. The presence of the imidazole and triazole rings may enhance the compound's ability to modulate inflammatory pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving the condensation of appropriate precursors. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities.
Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial activity of various triazole derivatives against common pathogens. Ethyl 2-{[(4E)-1-acetyl-5-oxo...] showed promising results with significant inhibition zones against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds similar to ethyl 2-{[(4E)-1-acetyl... exhibited cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G0/G1 phase .
Mechanism of Action
The mechanism of action of ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole and imidazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity . This binding can disrupt essential biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Triazole vs.
Substituent Effects :
- The 1H-1,2,4-triazol-1-ylphenyl group in the target compound could enhance solubility and bioavailability compared to bulkier diphenylimidazolyl groups in C1 .
- The ethyl sulfanylacetate side chain may offer better metabolic stability than the phenylsulfonyl group in compound , which is prone to oxidative degradation .
Synthetic Complexity : The target compound likely requires more intricate synthesis (e.g., protecting group strategies for the triazole and imidazolone moieties) compared to one-pot methods for C1 or TDAE-mediated couplings in .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
Biological Activity
Ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate (CAS No. 1164552-90-2) is a complex organic compound that incorporates several biologically relevant functional groups, notably triazoles and imidazoles. This article explores its biological activities, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.39 g/mol. Its structure features a thiazole derivative backbone which is known for diverse biological activities including anticancer and antimicrobial effects .
Anticancer Properties
Research indicates that compounds containing triazole and imidazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity against cancer cells . Ethyl 2-{[(4E)-...]} has been noted to potentially engage in mechanisms that disrupt cancer cell proliferation through apoptosis induction.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | HT29 | 1.98 ± 1.22 | Cell cycle arrest |
| Ethyl 2-{...} | TBD | TBD | TBD |
Antimicrobial Activity
The triazole ring in ethyl 2-{[(4E)-...]} is associated with antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit fungal growth and bacterial infections. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components in microbes .
Enzyme Inhibition
Ethyl 2-{[(4E)-...]} may also exhibit enzyme inhibition properties, particularly against carbonic anhydrase (CA) enzymes. Compounds with similar structures have been shown to inhibit CA II isoenzyme effectively, which plays a crucial role in various physiological processes including respiration and acid-base balance .
Table 2: Inhibitory Effects on Carbonic Anhydrase II
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound C | 0.15 | CA II |
| Ethyl 2-{...} | TBD | CA II |
Case Studies
In a recent study examining the biological activity of thiazole derivatives, it was found that compounds with similar structural features to ethyl 2-{[(4E)-...]} demonstrated significant antiproliferative effects on multiple cancer cell lines including Jurkat and HT29 cells. The study employed MTT assays to assess cell viability and established SAR correlations indicating that specific substitutions on the phenyl ring enhanced activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing ethyl 2-{[(4E)-1-acetyl-5-oxo-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate?
- The synthesis typically involves multi-step reactions, including:
- Imidazolone core formation : Condensation of acetylated imidazole precursors with substituted benzaldehydes under controlled pH (e.g., mildly acidic conditions) .
- Sulfanylacetate coupling : Thiol-ene "click" chemistry or nucleophilic substitution to introduce the sulfanylacetate moiety, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Recrystallization from ethanol or methanol, followed by HPLC to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify the (4E)-stereochemistry of the methylidene group and acetyl/propionyl substituents .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 455.12) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms the planar geometry of the imidazolone-triazole system .
Q. What are the stability considerations for this compound under laboratory storage?
- Light sensitivity : The conjugated imidazolone-triazole system requires storage in amber vials to prevent photodegradation .
- Moisture control : The sulfanylacetate ester is prone to hydrolysis; store under nitrogen or desiccated at −20°C .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanylacetate coupling step?
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | +25% efficiency |
| Solvent (DMF vs. THF) | DMF preferred | +15% solubility |
| Catalyst (DBU) | 0.5–1.0 eq | Reduces side products |
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites vulnerable to nucleophilic attack (e.g., the acetyl carbonyl or triazole N-atoms) .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance around the sulfanyl group .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR analysis : Variable-temperature H NMR detects rotational barriers in the methylidene group, explaining unexpected splitting at room temperature .
- 2D-COSY and NOESY : Resolve overlapping signals in the aromatic region caused by the triazole-phenyl conjugation .
Q. What strategies validate the biological mechanism of action for this compound in enzyme inhibition studies?
- Kinetic assays : Monitor competitive/non-competitive inhibition via Lineweaver-Burk plots using purified target enzymes (e.g., cytochrome P450 isoforms) .
- Docking studies : Align the compound’s structure with enzyme active sites (e.g., fungal lanosterol 14α-demethylase) to identify key interactions (e.g., triazole-Zn coordination) .
Methodological Guidance
- Handling hygroscopic intermediates : Use Schlenk lines for moisture-sensitive steps (e.g., thiolate anion generation) .
- Crystallization troubleshooting : If crystals fail to form, employ vapor diffusion with hexane/ethyl acetate gradients .
- Quantitative analysis : Use UPLC-PDA at 254 nm for real-time monitoring of reaction progress, with a C18 column and acetonitrile/water gradient .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
